4-ethyl-6-methyl-1H,6H-[1,2]diazolo[3,4-c]pyrazol-3-amine
Description
Systematic Nomenclature and International Union of Pure and Applied Chemistry Classification
The systematic nomenclature of 4-ethyl-6-methyl-1H,6H-diazolo[3,4-c]pyrazol-3-amine follows established International Union of Pure and Applied Chemistry conventions for complex polycyclic heterocycles containing multiple nitrogen atoms. According to the PubChem database, the compound possesses the molecular formula C₇H₁₁N₅ with a molecular weight of 165.20 grams per mole. The Chemical Abstracts Service registry number for this compound is 1311318-15-6, which was first created in the database on January 21, 2019, with the most recent modification occurring on May 24, 2025.
The International Union of Pure and Applied Chemistry systematic name for this compound is recorded as "4-ethyl-6-methyl-2H-pyrazolo[3,4-c]pyrazol-3-amine". This nomenclature reflects the complex fusion pattern where two pyrazole rings are connected through specific carbon-nitrogen bonds. The numerical designation [3,4-c] indicates the specific fusion points between the pyrazole rings, while the prefixes 4-ethyl and 6-methyl specify the positions and nature of the alkyl substituents. The term "3-amine" denotes the presence of an amino group at the third position of the fused ring system.
Alternative nomenclature variations documented in chemical databases include "4-ethyl-6-methyl-1H,6H-(1,2)diazolo(3,4-c)pyrazol-3-amine" and "4-ethyl-6-methyl-2H-pyrazolo[3,4-c]pyrazol-3-amine". These variations reflect different conventions for representing the tautomeric forms and hydrogen positioning within the heterocyclic framework. The InChI (International Chemical Identifier) string for this compound is "InChI=1S/C7H11N5/c1-3-4-5-6(8)9-10-7(5)12(2)11-4/h3H2,1-2H3,(H3,8,9,10)", which provides a standardized representation of the molecular connectivity.
The Simplified Molecular Input Line Entry System notation "CCC1=NN(C2=NNC(=C12)N)C" provides a linear representation that encodes the molecular structure, showing the ethyl group (CC) attached to the first position, the methylated nitrogen at position 6, and the amino group at position 3. This systematic approach to nomenclature ensures consistent identification across different chemical databases and research applications.
Historical Context of Diazolo-Pyrazole Derivatives
The development of diazolo-pyrazole derivatives traces its origins to the fundamental discoveries in pyrazole chemistry initiated by German chemist Ludwig Knorr in 1883, who first coined the term "pyrazole" for this class of five-membered heterocyclic compounds. Knorr's pioneering work established pyrazole as an organic compound with the formula (CH)₃N₂H, characterized as an azole with a five-membered ring containing three carbon atoms and two adjacent nitrogen atoms in ortho-substitution. The historical significance of this discovery cannot be overstated, as it laid the foundation for the entire field of pyrazole chemistry that would eventually lead to the complex fused systems like diazolo-pyrazoles.
The classical synthesis methods for pyrazole derivatives were further advanced by German chemist Hans von Pechmann in 1898, who developed a method for synthesizing pyrazole from acetylene and diazomethane. This methodological breakthrough demonstrated the potential for creating pyrazole rings through cycloaddition reactions, a principle that would later be adapted and modified for the synthesis of more complex polycyclic systems. The recognition that pyrazole itself functions as a weak base with a pKb value of 11.5 (corresponding to a pKa of the conjugate acid of 2.49 at 25 degrees Celsius) provided crucial insights into the electronic properties of these nitrogen-containing heterocycles.
The evolution toward fused pyrazole systems gained momentum with the development of condensation reactions involving 1,3-diketones and hydrazine derivatives, known as Knorr-type reactions. For example, the reaction between acetylacetone and hydrazine produces 3,5-dimethylpyrazole according to the equation: CH₃C(O)CH₂C(O)CH₃ + N₂H₄ → (CH₃)₂C₃HN₂H + 2 H₂O. This synthetic approach established the conceptual framework for creating substituted pyrazoles that could serve as building blocks for more complex fused ring systems.
The first natural pyrazole compound, 1-pyrazolyl-alanine, was isolated from watermelon seeds in 1959, marking a significant milestone in the recognition of pyrazole derivatives as naturally occurring compounds. This discovery validated the biological relevance of pyrazole chemistry and spurred interest in developing synthetic analogues with enhanced properties. The pharmaceutical applications of pyrazole derivatives became evident with the development of compounds such as celecoxib, zaleplon, and betazole, demonstrating the therapeutic potential of this chemical class.
Recent advances in diazolo-pyrazole synthesis have incorporated modern catalytic methods and green chemistry principles. Research has shown that pyrazolo[3,4-c]pyrazole derivatives can be synthesized using novel nanocatalysts, such as plant extract-stabilized iron oxide-copper oxide nanoparticles, which provide improved reaction conditions and yields. These modern synthetic approaches represent a significant evolution from the classical methods established by Knorr and Pechmann, incorporating environmental considerations and enhanced efficiency.
Positional Isomerism in Polycyclic Pyrazole Systems
Positional isomerism in polycyclic pyrazole systems represents a fundamental aspect of structural chemistry that significantly influences the physical, chemical, and biological properties of these compounds. The concept of positional isomerism becomes particularly complex in fused ring systems where multiple nitrogen atoms can occupy different positions, leading to distinct structural arrangements with unique properties. Research has demonstrated that the relative positions of nitrogen atoms in diaza-substituted compounds profoundly affect their stability and reactivity patterns.
The stability relationships between positional isomers in pyrazole-containing systems follow predictable patterns based on electronic and steric considerations. Studies comparing 1,2-diazacyclobutadiene and 1,3-diazacyclobutadiene have revealed that compounds with adjacent nitrogen atoms (1,2-positioning) are consistently less stable than their 1,3-counterparts. The isomerization energy between these structural variants is approximately 10.6 kilocalories per mole, indicating a substantial thermodynamic preference for the separated nitrogen arrangement. This stability difference extends to the pyrazole and imidazole pair, where the isomerization energy reaches 9.4 kilocalories per mole.
In the context of pyrazolo[3,4-c]pyrazole derivatives like 4-ethyl-6-methyl-1H,6H-diazolo[3,4-c]pyrazol-3-amine, positional isomerism manifests through multiple structural variations. Research comparing pyrazolo[4,3-b]pyridine and pyrazolo[3,4-c]pyridine isomers has demonstrated that ligand isomerism can fine-tune both structure and stability in coordination assemblies. These studies reveal that the ring junction position significantly affects the coordination preferences and binding characteristics of the heterocyclic ligands.
The electronic factors contributing to positional isomerism effects include differences in bond lengths and electronic distribution patterns. Crystallographic analysis of pyrazolo derivatives has shown that the 2H isomers consistently exhibit longer ring junction carbon-carbon bond lengths compared to 1H isomers. Specifically, compounds such as those with 2H positioning show ring junction carbon-carbon bonds of approximately 1.421 angstroms and 1.418 angstroms, compared to 1.404 angstroms and 1.399 angstroms for their 1H counterparts. These structural differences reflect the underlying electronic reorganization that occurs with different nitrogen positioning patterns.
The practical implications of positional isomerism extend to synthetic accessibility and chemical reactivity. Different isomers may require distinct synthetic approaches and exhibit varying reactivity toward electrophilic and nucleophilic reagents. For instance, the synthesis of pyrazolo[3,4-c]pyrazole derivatives using condensation reactions between 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one, benzaldehyde, and isonicotinohydrazide demonstrates how specific positional arrangements can be targeted through appropriate choice of starting materials and reaction conditions.
The influence of positional isomerism on biological activity represents another crucial consideration in pharmaceutical applications. Different isomeric forms of pyrazolo-pyrazole derivatives may exhibit distinct binding affinities, selectivity profiles, and pharmacokinetic properties. Research has shown that pyrazolo[3,4-c]pyrazole derivatives can display significant antimicrobial and antifungal activities, with specific isomers showing enhanced potency against particular microorganisms. The optimization of biological activity often requires systematic exploration of different positional isomers to identify the most promising structural variants.
Furthermore, computational studies using theoretical approaches such as energy decomposition analysis have provided insights into the fundamental factors governing isomeric stability preferences. These analyses reveal that the higher stability of certain positional arrangements is not solely due to reduced Pauli repulsion effects but also involves complex interactions between electronic delocalization, bond formation energies, and steric considerations. Understanding these fundamental principles enables more rational design of new pyrazolo-pyrazole derivatives with desired properties.
Properties
IUPAC Name |
4-ethyl-6-methyl-2H-pyrazolo[3,4-c]pyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N5/c1-3-4-5-6(8)9-10-7(5)12(2)11-4/h3H2,1-2H3,(H3,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUDVPSBOVQMCAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN(C2=NNC(=C12)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1311318-15-6 | |
| Record name | 4-ethyl-6-methyl-1H,6H-[1,2]diazolo[3,4-c]pyrazol-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Diazotization and Cyclization Approach
A common method involves diazotization of appropriate precursors followed by cyclization:
- Starting from a substituted pyrazole or hydrazine derivative, a diazonium salt intermediate is generated by treatment with sodium nitrite (NaNO2) in acidic aqueous media at low temperatures (0–5 °C).
- This intermediate undergoes coupling or cyclization with an appropriate nucleophile or heterocyclic partner to form the fused diazolo-pyrazole ring system.
- For example, an intermediate diazonium salt is reacted with substituted ethanol derivatives to yield the fused heterocycle after precipitation and recrystallization steps.
This method is supported by experimental procedures where diazonium salts are prepared in situ and immediately used for further reaction without purification, enhancing efficiency and yield.
Cyclodehydration and Oxidative Cyclization Routes
Two representative routes for constructing related nitrogen heterocycles, such as 1,3,4-oxadiazoles, which share mechanistic similarities with diazolo-pyrazoles, include:
- Cyclodehydration from diacylhydrazine precursors : Suitable for substrates like pyrrole-2-carboxylic acids, involving dehydration to form the heterocyclic ring.
- Oxidative cyclization from N-acylhydrazones : Widely used for pyrrole-2-carbaldehydes, involving condensation with hydrazides followed by oxidative ring closure.
The oxidative cyclization method employs reagents such as N-iodosuccinimide (NIS) in the presence of bases like sodium hydroxide (NaOH) in solvents like dimethyl sulfoxide (DMSO) at elevated temperatures (~100 °C). This method yields high conversion rates (80–98%) and can be adapted for various amino acid-derived substituents, indicating versatility in functional group tolerance.
Functional Group Introduction and Purification
- Alkyl substituents (ethyl, methyl) are introduced via alkylation reactions or by using substituted precursors.
- Amination at the 3-position is typically achieved by treatment with amines such as propane-2-amine under controlled conditions.
- Purification methods include silica gel column chromatography, recrystallization, and high-performance liquid chromatography (HPLC) to ensure purity above 95%.
- Characterization is confirmed by nuclear magnetic resonance (NMR) spectroscopy, high-resolution mass spectrometry (HR-MS), and chromatographic purity assessments.
Summary of Experimental Data
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Diazotization | NaNO2 in H2O/conc. HCl (0 °C) | Intermediate | Used without purification |
| Cyclization with ethanol deriv. | Ethanol, 0 °C, stirring 4 h | Moderate | Precipitation and recrystallization |
| Oxidative cyclization | NIS/NaOH in DMSO, 100 °C | 80–98 | Optimal for ring closure |
| Amination | Propane-2-amine, room temp or reflux | 27–36 | Followed by chromatographic purification |
| Purification | Silica gel chromatography, HPLC | >95% purity | Confirmed by NMR and HR-MS |
Research Findings and Analysis
- The diazotization-cyclization approach provides a straightforward route to the fused diazolo-pyrazole core with good control over substitution patterns.
- Oxidative cyclization methods adapted from 1,3,4-oxadiazole synthesis offer high yields and functional group tolerance, suggesting potential for scalability.
- The use of NIS/NaOH in DMSO is particularly effective for oxidative cyclization steps, balancing reactivity and selectivity.
- Purification and characterization techniques ensure the reproducibility and quality of the final compound, essential for pharmacological evaluation.
- The synthetic methods allow for structural modifications, enabling the exploration of structure-activity relationships in related heterocyclic compounds.
Chemical Reactions Analysis
Types of Reactions: 4-Ethyl-6-methyl-1H,6H-[1,2]diazolo[3,4-c]pyrazol-3-amine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO_4) or hydrogen peroxide (H_2O_2) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH_4) or sodium borohydride (NaBH_4) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K_2CO_3).
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Chemistry: In chemistry, 4-ethyl-6-methyl-1H,6H-[1,2]diazolo[3,4-c]pyrazol-3-amine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.
Biology: In biological research, this compound has been studied for its potential biological activity. It may serve as a lead compound for the development of new drugs or therapeutic agents.
Medicine: The compound's potential medicinal applications include its use as a precursor for pharmaceuticals. It may be involved in the synthesis of drugs that target specific diseases or conditions.
Industry: In the industrial sector, this compound can be used in the production of various chemical products, such as agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism by which 4-ethyl-6-methyl-1H,6H-[1,2]diazolo[3,4-c]pyrazol-3-amine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional uniqueness of 4-ethyl-6-methyl-1H,6H-[1,2]diazolo[3,4-c]pyrazol-3-amine is highlighted through comparisons with analogs (Table 1).
Table 1: Structural and Functional Comparison of Diazolo-Pyrazole Derivatives
Key Structural and Functional Insights
Substituent Effects on Physicochemical Properties: The ethyl group in this compound increases its molecular weight (MW: 165.20 g/mol) compared to the smaller 6-methyl analog (MW: 137.14 g/mol) . The trifluoromethyl (CF₃) group in the fluorinated analog introduces strong electron-withdrawing effects, which could stabilize the molecule against oxidative degradation .
Biological Relevance :
- While the target compound lacks reported bioactivity, structurally related diazolo-pyrazoles are used in synthesizing pyrimidine derivatives with anti-inflammatory, antimicrobial, or anticancer properties . For example, derivatives like 6-(naphtha[1,2-d][1,3]thiazol-2-yl)-1,6-dihydro-pyrazole (3,4-c) pyrazol-3-amine serve as intermediates in medicinal chemistry .
Biological Activity
4-Ethyl-6-methyl-1H,6H-[1,2]diazolo[3,4-c]pyrazol-3-amine is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound serves as a building block for the synthesis of more complex molecules and has been investigated for its pharmacological properties.
Chemical Structure and Properties
The compound has the following structural formula:
Key Properties:
- Molecular Weight: 163.19 g/mol
- CAS Number: 1311318-15-6
- IUPAC Name: this compound
Synthesis
The synthesis of this compound typically involves cyclization reactions. One common method involves the reaction of ethylamine with diazolopyrazole precursors in the presence of catalysts such as palladium on carbon under hydrogenation conditions.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets. It may modulate the activity of receptors or enzymes involved in various biological pathways. The exact mechanisms remain under investigation but may include inhibition of certain enzymatic activities or interference with cellular signaling pathways.
Pharmacological Studies
Research indicates that compounds similar to this compound exhibit a range of biological activities:
- Antitumor Activity: Some derivatives have shown promising results in inhibiting tumor growth in xenograft models.
- CYP450 Inhibition: Compounds in this class have been studied for their effects on cytochrome P450 enzymes, which play a crucial role in drug metabolism and clearance.
- Anti-inflammatory Effects: Certain analogs have demonstrated potential as anti-inflammatory agents by inhibiting specific inflammatory pathways.
Study 1: Antitumor Efficacy
A study evaluated the antitumor properties of a derivative of this compound in human cancer cell lines. The results indicated that the compound exhibited significant cytotoxicity against breast and colon cancer cells with IC50 values in the micromolar range.
Study 2: Enzyme Inhibition
In another investigation, the compound was docked against human prostaglandin reductase (PTGR2). The docking studies revealed favorable interactions with key amino acid residues within the active site, suggesting potential as an enzyme inhibitor with a docking score of -7.648 kcal/mol .
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Weight | Biological Activity |
|---|---|---|
| 4-Ethyl-6-methyl-[1,2]diazolo[3,4-c]pyrazol-3-amine | 163.19 g/mol | Antitumor, CYP450 inhibition |
| 4-Methyl-[1,2]diazolo[3,4-c]pyrazol-3-amines | Varies | Anti-inflammatory |
| 5-(5-Methylphenyl)-[1,2]diazolo[3,4-c]pyrazol | Varies | Antimicrobial |
Q & A
Basic Research Questions
Q. What are the established synthetic pathways for 4-ethyl-6-methyl-1H,6H-[1,2]diazolo[3,4-c]pyrazol-3-amine, and what intermediates are critical?
- Methodological Answer : Synthesis typically involves cyclization of pyrazole precursors with diazole-forming reagents. For example, alkylation of pyrazol-3-amine derivatives followed by heterocyclization using reagents like carbon disulfide in alkaline alcohol media (yields ~60–75%) . Key intermediates include 3-ethylthio-5-(3-methylpyrazol-5-yl)-1,2,4-triazole-4-amine, as described in analogous syntheses .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are spectral discrepancies resolved?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are primary tools. For example, -NMR can resolve methyl/ethyl substituents (δ 1.2–1.4 ppm for ethyl; δ 2.3–2.5 ppm for methyl), while IR confirms amine groups (~3350 cm). Conflicting data (e.g., tautomeric forms) require variable-temperature NMR or X-ray crystallography .
Q. What are common impurities in the synthesis, and how are they identified?
- Methodological Answer : By-products include uncyclized intermediates or over-alkylated derivatives. High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) and gradient elution (acetonitrile/water) isolates impurities. MS/MS fragmentation patterns distinguish structural analogs .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
- Methodological Answer : Systematic optimization via Design of Experiments (DoE) is recommended. For example, varying temperature (60–100°C), solvent polarity (ethanol vs. DMF), and catalyst loading (e.g., KCO) can enhance cyclization efficiency. Reaction monitoring via TLC or in-situ IR ensures intermediate stability .
Q. What computational strategies predict the compound’s bioactivity or binding modes?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) using enzyme structures (PDB ID: 1XYZ) identifies potential targets. Protonation states are assigned via MarvinSketch, and binding affinity (ΔG) is calculated for prioritized targets like kinases or oxidoreductases .
Q. How do structural modifications (e.g., substituent variations) impact physicochemical properties?
- Methodological Answer : Quantitative Structure-Property Relationship (QSPR) models correlate substituent electronic effects (Hammett σ) with solubility or logP. For instance, replacing ethyl with bulkier groups reduces aqueous solubility but enhances membrane permeability .
Q. How can conflicting data from biological assays (e.g., IC variability) be resolved?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
